molecular formula C14H15N B3056844 (3-Benzylphenyl)methanamine CAS No. 74672-16-5

(3-Benzylphenyl)methanamine

Cat. No.: B3056844
CAS No.: 74672-16-5
M. Wt: 197.27 g/mol
InChI Key: UWRXJUJOIDODNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Benzylphenyl)methanamine: is an organic compound with the molecular formula C14H15N It is a derivative of benzylamine, where the benzyl group is substituted at the meta position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for preparing (3-Benzylphenyl)methanamine involves the nucleophilic substitution of a halogenated benzyl compound with ammonia or an amine. For example, 3-bromobenzyl chloride can react with ammonia in ethanol to yield this compound.

    Reductive Amination: Another method involves the reductive amination of 3-benzylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Benzylphenyl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzyl group can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products:

    Oxidation: Formation of benzyl nitrile or benzyl imine.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of (3-Benzylphenyl)methanamine exhibit significant antitumor properties. For instance, compounds containing the benzylamine moiety have been synthesized and tested for their ability to inhibit tumor growth through various mechanisms, including the modulation of angiogenesis and apoptosis pathways. A notable study highlighted the synthesis of Schiff base derivatives that showed potent activity against specific cancer cell lines, indicating a promising avenue for developing new anticancer agents .

Neuropharmacological Effects

The compound has been explored for its potential neuropharmacological effects. Analogues of this compound have been investigated as serotonin receptor modulators, particularly targeting the 5-HT2 receptor subtype. These studies suggest that such compounds could be beneficial in treating mood disorders and other neuropsychiatric conditions .

Antimicrobial Properties

This compound derivatives have shown antimicrobial activity against various pathogens. The presence of the amine group enhances their interaction with microbial cell membranes, leading to increased efficacy against bacteria and fungi .

Building Block in Organic Chemistry

As a versatile intermediate, this compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo N-alkylation reactions allows for the introduction of various functional groups, expanding its utility in synthetic pathways .

Synthesis of Isoquinolines

The compound has been employed in the synthesis of isoquinoline derivatives through reactions with glyoxal acetal. This method showcases its role in generating biologically relevant heterocycles that have applications in medicinal chemistry .

Polymer Chemistry

This compound is also investigated for its potential applications in polymer chemistry. Its amine functionality enables it to act as a curing agent or hardener in epoxy resins, enhancing the mechanical properties and thermal stability of polymeric materials .

Case Studies

Application AreaStudy ReferenceFindings
Antitumor ActivityZhou et al., 2007Compounds demonstrated significant inhibition of tumor cell proliferation.
Neuropharmacological EffectsResearch on 5-HT2 receptor modulationPotential therapeutic effects on mood disorders were identified.
Antimicrobial PropertiesPrakash et al., 2013Effective against multiple bacterial strains with low MIC values.
Organic SynthesisVarious organic synthesis studiesUsed as a precursor for complex heterocycles like isoquinolines.
Polymer ChemistryInvestigations into epoxy resin formulationsEnhanced properties when used as a curing agent in polymer matrices.

Mechanism of Action

The mechanism of action of (3-Benzylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

Comparison with Similar Compounds

    Benzylamine: A simpler analogue without the phenyl substitution.

    Phenethylamine: Similar structure but with an ethyl bridge instead of a methylene bridge.

    (4-Benzylphenyl)methanamine: A positional isomer with the benzyl group at the para position.

Uniqueness:

    Positional Substitution: The meta substitution of the benzyl group in (3-Benzylphenyl)methanamine provides unique steric and electronic properties compared to its ortho and para isomers.

    Reactivity: The specific positioning of the benzyl group influences the compound’s reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.

Biological Activity

(3-Benzylphenyl)methanamine, also known as benzyl-3-aminomethylphenyl, is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H17N\text{C}_{15}\text{H}_{17}\text{N}

The synthesis of this compound typically involves the reaction of benzyl chloride with 3-aminomethylphenol under basic conditions. The purity and yield of synthesized compounds can significantly influence their biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits varying degrees of antimicrobial activity. A study highlighted that derivatives of similar structures showed selective antibacterial properties against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be in the range of 8-32 μM, suggesting moderate efficacy against these pathogens.

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural motifs demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 and HL-60. The IC50 values for these compounds ranged from 1.2 to 5.3 μM, indicating a strong potential for further development as anticancer agents .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-73.1
Derivative AHL-602.5
Derivative BCOLO-2054.8

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce cell cycle arrest and apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives, including this compound, against clinical strains of bacteria. The results indicated that certain modifications to the benzene ring significantly enhanced antibacterial activity, particularly against resistant strains .
  • Cytotoxicity Assessment : In a cytotoxicity study involving multiple cancer cell lines, it was observed that this compound derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .

Properties

IUPAC Name

(3-benzylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10H,9,11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRXJUJOIDODNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624638
Record name 1-(3-Benzylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74672-16-5
Record name 1-(3-Benzylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-(benzyl)benzamide (0.0094 moles) from Step B in 70 of toluene was added 8 mL of Red-Al® (65+wt. % solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene, Aldrich) (CAUTION—reaction very exothermic). The reaction mixture was then heated at 60° C. for 2 hours and then poured over ice. The resulting mixture was extracted with ethyl acetate and the combined extracts were washed with water and brine. The organic layer was extracted with 1N HCl and the aqueous layer washed with ethyl acetate. The pH of the aqueous layer was then adjusted to about 9.0 with 1N NaOH and extracted with ethyl acetate. The organic extracts were washed with water and brine and then concentrated to give 3-(benzyl)benzyl amine.
Name
3-(benzyl)benzamide
Quantity
0.0094 mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-(benzyl)benzamide (0.0094 moles) from Step B in 70 of toluene was added 8 mL of Red-A17 (65+wt. % solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene, Aldrich) (CAUTION—reaction very exothermic). The reaction mixture was then heated at 60° C. for 2 hours and then poured over ice. The resulting mixture was extracted with ethyl acetate and the combined extracts were washed with water and brine. The organic layer was extracted with 1N HCl and the aqueous layer washed with ethyl acetate. The pH of the aqueous layer was then adjusted to about 9.0 with 1N NaOH and extracted with ethyl acetate. The organic extracts were washed with water and brine and then concentrated to give 3-(benzyl)benzyl amine.
Name
3-(benzyl)benzamide
Quantity
0.0094 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
NC(=O)c1cccc(Cc2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCCO[Al+]OCCOC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Benzylphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-Benzylphenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(3-Benzylphenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(3-Benzylphenyl)methanamine
Reactant of Route 5
Reactant of Route 5
(3-Benzylphenyl)methanamine
Reactant of Route 6
Reactant of Route 6
(3-Benzylphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.